molecular formula C10H8N2 B1598107 2-methyl-1H-indole-3-carbonitrile CAS No. 51072-83-4

2-methyl-1H-indole-3-carbonitrile

Cat. No.: B1598107
CAS No.: 51072-83-4
M. Wt: 156.18 g/mol
InChI Key: ZFFATLKERBHVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 .


Chemical Reactions Analysis

Indole derivatives, such as this compound, are known to participate in various chemical reactions. For instance, they have been used in multicomponent reactions (MCRs) to synthesize complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nenitzescu Synthesis : 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a variant of 2-methyl-1H-indole-3-carbonitrile, is crucial in the synthesis of selective androgen receptor modulators. A practical synthesis method starting from 4-nitro-3-(trifluoromethyl)phenol has been developed, showcasing its significance in medicinal chemistry (Boros, Kaldor, & Turnbull, 2011).

  • Structural Analysis : The structure of 2-(7-Methyl-1H-indol-3-yl)acetonitrile, related to this compound, reveals insights into molecular interactions and potential applications in crystallography and materials science (Ge, Pan, Xu, & Luo, 2011).

  • Synthesis of Pyrans : Novel pyrans synthesized using a domino one-pot three-component reaction involving 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles showcase the versatility of this compound derivatives in organic synthesis (Sivakumar, Kanchithalaivan, & Kumar, 2013).

  • Nucleophilic Reactivities : The study of the nucleophilic reactivities of indoles, including 5-cyanoindole variants, provides a deeper understanding of their chemical behavior, important for developing new synthetic routes (Lakhdar et al., 2006).

  • Cross-Coupling Reactions : Research on polysubstituted indole-2-carbonitriles, including this compound, through cross-coupling reactions highlights its potential in the synthesis of complex organic molecules (Hrizi et al., 2021).

  • Cyclization Techniques : The development of methods for the synthesis of 4-hydroxy-1H-indole-2-carbonitrile via vinylnitrene cyclization demonstrates the utility of this compound in advanced organic synthesis (Adams, Press, & Degan, 1991).

  • Microwave-Assisted Reactions : The condensation of 2-aminoindole-3-carbonitriles under microwave conditions, a technique that may involve this compound, shows the potential for rapid and efficient synthesis of bioactive indole derivatives (Loidreau et al., 2012).

  • Catalytic Synthesis : The role of this compound in catalytic reactions, such as in the synthesis of 1-alkoxypyrazino[1,2- a]indoles, illustrates its importance in the development of new catalytic methods (Festa et al., 2018).

  • Polymeric Catalysts : The use of polymeric catalysts in the synthesis of novel pyrido[2,3-b]indoles, which can involve this compound derivatives, highlights its role in green chemistry and sustainable synthesis (Zohuri, Damavandi, & Sandaroos, 2013).

  • Drug Discovery : Studies on compounds like 2-(1H-indol-3-yl)quinoline-3-carbonitrile, similar to this compound, for their PDE4 inhibitory properties, reveal the potential of these compounds in drug discovery (Kumar et al., 2012).

Safety and Hazards

The safety information available indicates that 2-methyl-1H-indole-3-carbonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Indole derivatives, such as 2-methyl-1H-indole-3-carbonitrile, have diverse biological activities and hold immense potential for further exploration for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

Biochemical Analysis

Biochemical Properties

2-methyl-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, this compound may impact the expression of genes involved in inflammation, apoptosis, and cell proliferation. These effects can lead to changes in cellular behavior, such as altered cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit the activity of certain protein kinases by binding to their active sites . This binding can result in changes in gene expression and subsequent cellular responses. Additionally, this compound may interact with DNA and RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which can affect their biological activity . Long-term exposure to this compound may lead to changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and subsequent cellular responses. Understanding the subcellular localization is crucial for elucidating the molecular mechanisms of this compound.

Properties

IUPAC Name

2-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFATLKERBHVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372917
Record name 2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51072-83-4
Record name 2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-indole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-indole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-methyl-1H-indole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-methyl-1H-indole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-methyl-1H-indole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-methyl-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.